N-(1-(3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a piperidine ring, and a benzodioxole moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the piperidine ring, and the benzodioxole moiety. Common synthetic routes may involve:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Formation of the Piperidine Ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Formation of the Benzodioxole Moiety: This can be synthesized through the reaction of catechol with formaldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using halogens or nucleophilic substitution using nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide shares structural similarities with other compounds containing pyrazole, piperidine, and benzodioxole moieties.
Examples: Compounds with similar structures may include other pyrazole derivatives, piperidine derivatives, and benzodioxole derivatives.
Uniqueness
The uniqueness of N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C25H26N4O4 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C25H26N4O4/c1-15-3-5-19(16(2)11-15)20-13-21(28-27-20)25(31)29-9-7-18(8-10-29)26-24(30)17-4-6-22-23(12-17)33-14-32-22/h3-6,11-13,18H,7-10,14H2,1-2H3,(H,26,30)(H,27,28) |
InChI Key |
RLQXIJDLVNTIOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)OCO5)C |
Origin of Product |
United States |
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